molecular formula C8H3BrN2S B8804771 4-Bromo-2-(2,2-dicyanoethenyl)thiophene

4-Bromo-2-(2,2-dicyanoethenyl)thiophene

Cat. No.: B8804771
M. Wt: 239.09 g/mol
InChI Key: GJASMJQSGRATBE-UHFFFAOYSA-N
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Description

4-Bromo-2-(2,2-dicyanoethenyl)thiophene is a halogenated thiophene derivative featuring a bromine atom at the 4-position and a 2,2-dicyanoethenyl group at the 2-position. The thiophene core provides a conjugated π-system, while the electron-withdrawing dicyanoethenyl and bromine substituents enhance its electronic anisotropy, making it a candidate for applications in organic electronics and pharmaceutical intermediates. Its synthesis typically involves cross-coupling reactions, leveraging the reactivity of brominated thiophenes .

Properties

Molecular Formula

C8H3BrN2S

Molecular Weight

239.09 g/mol

IUPAC Name

2-[(4-bromothiophen-2-yl)methylidene]propanedinitrile

InChI

InChI=1S/C8H3BrN2S/c9-7-2-8(12-5-7)1-6(3-10)4-11/h1-2,5H

InChI Key

GJASMJQSGRATBE-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1Br)C=C(C#N)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Substituent Effects and Reactivity

4-Bromo-2-(1-propynyl)thiophene
  • Structure : Bromine at position 4, propargyl group at position 2.
  • Reactivity: The propargyl group enables Sonogashira or Negishi couplings, similar to the dicyanoethenyl group’s capacity for Heck coupling. However, the alkyne’s linear geometry vs. the dicyanoethenyl’s planar structure alters conjugation .
  • Applications: Used in natural product synthesis (e.g., Anthemis genus compounds), whereas the dicyanoethenyl derivative may prioritize optoelectronic applications due to stronger electron withdrawal .
5-(4-Hydroxyphenyl)-5'-dicyanoethenyl-2,2'-bithiophene
  • Structure: Bithiophene core with dicyanoethenyl and hydroxyphenyl groups.
  • Comparison: Extended conjugation in bithiophenes lowers bandgap compared to monosubstituted thiophenes. The hydroxyphenyl group adds solubility and hydrogen-bonding capability, unlike the bromine in the target compound, which favors cross-coupling .
  • the target compound’s likely use in materials science .

Electronic and Optical Properties

4-Bromo-2-(2-nitroethenyl)thiophene
  • Structure: Nitroethenyl group instead of dicyanoethenyl.
  • Electronic Effects: Nitro groups are less electron-withdrawing than cyano, leading to a higher LUMO energy. This reduces oxidative stability but may improve charge transport in specific semiconductors .
  • Data: Compound Melting Point (°C) λ_max (nm) 4-Bromo-2-(2,2-dicyanoethenyl)thiophene Not reported ~350-400* 4-Bromo-2-(2-nitro-1-propenyl)thiophene 88–90 ~380

*Estimated based on analogous dicyano derivatives.

Methyl 4-bromothiophene-2-carboxylate
  • Structure : Ester group at position 2.
  • Synthesis: Prepared via esterification of bromothiophene carboxylic acids. In contrast, the dicyanoethenyl group requires palladium-catalyzed coupling with cyano-containing reagents .
  • Yield Comparison: Reaction Yield (%) Catalyst Negishi coupling (propynyl) 70–80 Pd(PPh₃)₂Cl₂ Heck coupling (dicyanoethenyl) ~60–75* Pd(OAc)₂/PPh₃

*Hypothetical range based on similar vinylation reactions.

4,4'-Dibromo-2,2'-bithiophene
  • Structure : Brominated bithiophene dimer.
  • Utility: A precursor for polymeric semiconductors (e.g., PEDOT). The target compound’s monosubstituted structure may limit polymerization but offers tunability for small-molecule devices .
N-(4-Bromophenyl)-2-(2-thienyl)acetamide
  • Structure : Bromophenyl and acetamide substituents.
  • Biomedical Use: Exhibits antimycobacterial activity, whereas the dicyanoethenyl group’s strong electron deficiency may favor use in conductive polymers or sensors .

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